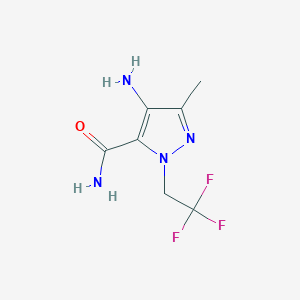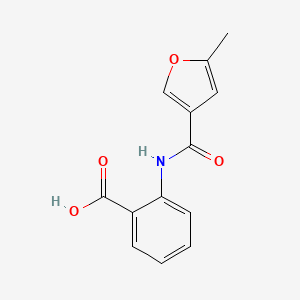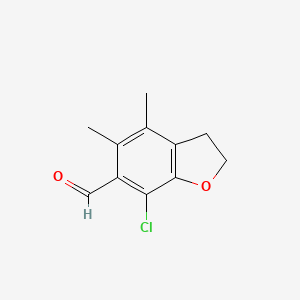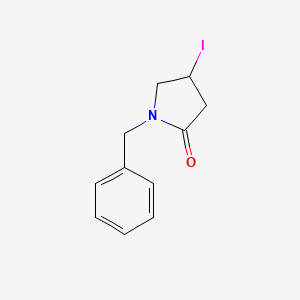
1-Benzyl-4-iodopyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-iodopyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a benzyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodopyrrolidin-2-one can be synthesized through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: The industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, non-poisonous and cost-effective oxidants like Oxone, and additives such as DMAP .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-iodopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidants include Oxone and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Compounds with different substituents replacing the iodine atom.
Applications De Recherche Scientifique
1-Benzyl-4-iodopyrrolidin-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-iodopyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an intermediate in the synthesis of bioactive molecules, influencing biological pathways through its structural modifications . The exact molecular targets and pathways depend on the specific bioactive molecules synthesized from this compound.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-piperidone: This compound is similar in structure but lacks the iodine atom.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure and are used in similar applications.
Uniqueness: 1-Benzyl-4-iodopyrrolidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and functionalization potential. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Propriétés
Formule moléculaire |
C11H12INO |
|---|---|
Poids moléculaire |
301.12 g/mol |
Nom IUPAC |
1-benzyl-4-iodopyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
HGHXDNFFDLXKJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)CC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



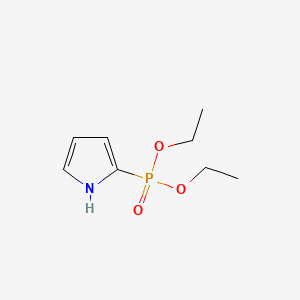
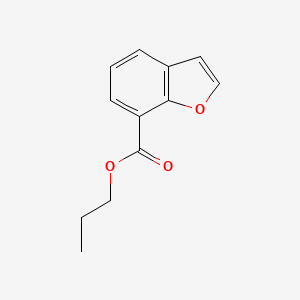
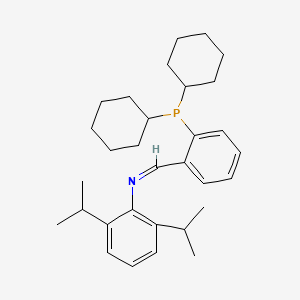
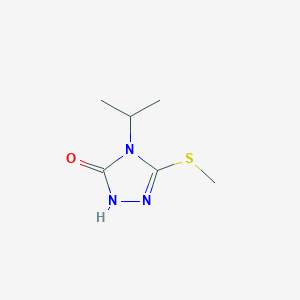

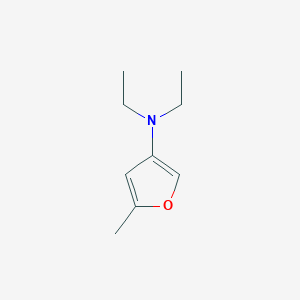

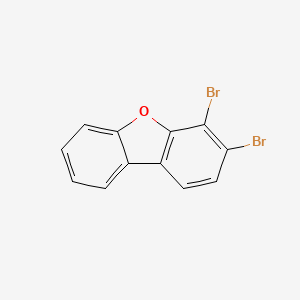
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
